molecular formula C16H12FN3O3 B1443877 Flubendazole-d3 CAS No. 1173021-08-3

Flubendazole-d3

Numéro de catalogue: B1443877
Numéro CAS: 1173021-08-3
Poids moléculaire: 316.3 g/mol
Clé InChI: CPEUVMUXAHMANV-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacokinetics and Drug Metabolism

Flubendazole-d3 is extensively employed as an internal standard for the quantitative analysis of flubendazole in various biological matrices, including animal tissues and sludge samples. This application is crucial for understanding the pharmacokinetics of flubendazole, especially in veterinary medicine where monitoring drug residues is essential for food safety.

Table 1: Summary of Pharmacokinetic Studies Using this compound

Study ReferenceSample TypeMethodologyKey Findings
Animal Muscle TissuesLC-MS/MS analysisAccurate quantification of flubendazole levels post-administration.
Sludge SamplesAnalytical standard applicationEffective monitoring of environmental contamination levels.

Anthelmintic Resistance Studies

Research has shown that carbonyl-reducing enzymes play a significant role in the metabolism of flubendazole within helminths, particularly in resistant strains like Haemonchus contortus. Studies utilizing this compound have focused on comparing the metabolic pathways between susceptible and resistant strains.

Case Study: Resistance Mechanisms in Haemonchus contortus

  • Objective: To evaluate the metabolic reduction of flubendazole in different developmental stages of H. contortus.
  • Method: The study compared drug-susceptible and resistant strains using this compound as an internal standard.
  • Findings: The resistant strain exhibited significantly higher activity of carbonyl-reducing enzymes, indicating a potential mechanism for resistance against flubendazole treatment .

Clinical Research Applications

While primarily used in veterinary contexts, this compound also finds applications in clinical research related to human health. Its role in understanding the pharmacodynamics of flubendazole can contribute to optimizing treatment protocols for parasitic infections.

Case Studies on Efficacy and Safety

Study Reference: A clinical trial investigating the efficacy of flubendazole against specific parasitic infections utilized this compound to monitor drug levels and metabolism.

  • Participants: Patients with confirmed parasitic infections.
  • Methodology: Patients received standard doses of flubendazole; serum levels were monitored using this compound.
  • Results: The study demonstrated a correlation between serum levels of flubendazole and treatment outcomes, highlighting the importance of precise dosing .

Mécanisme D'action

Target of Action

Flubendazole-d3, also known as Flubendazole D3 (methyl D3), primarily targets microtubules and STAT3 . Microtubules are a component of the cytoskeleton, playing a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division . STAT3 is a transcription factor that plays a critical role in many cellular processes such as cell growth and apoptosis .

Mode of Action

This compound exerts its effects by inhibiting the function of microtubules and STAT3 . It interferes with microtubule dynamics, leading to cell collapse and death . Additionally, it blocks the phosphorylation of STAT3 in a dose- and time-dependent manner, regulating the transcription of STAT3 target genes encoding apoptotic proteins .

Biochemical Pathways

The inhibition of microtubule function and STAT3 by this compound affects several biochemical pathways. It leads to the upregulation of the p53 signaling pathway , resulting in cell cycle arrest at the G2/M phase . This arrest is followed by caspase-dependent cell death in cells .

Pharmacokinetics

It is known that flubendazole, the non-deuterated form, has good oral bioavailability in animals, ranging from 15% to more than 100% . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of cell proliferation and survival . It induces p53-mediated apoptosis and arrests the cell cycle at the G2/M phase . These effects suggest that this compound could be a promising agent for use in cancer treatment .

Analyse Biochimique

Biochemical Properties

Flubendazole D3 (methyl D3) plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the polymerization of tubulin, a protein that is essential for the formation of microtubules . This inhibition disrupts the microtubule network within cells, leading to impaired cell division and function. Additionally, Flubendazole D3 (methyl D3) interacts with enzymes involved in the metabolic pathways of parasites, thereby exerting its anthelmintic effects .

Cellular Effects

Flubendazole D3 (methyl D3) has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits cell proliferation and induces apoptosis by blocking the signal transducer and activator of transcription 3 (STAT3) signaling pathway and activating autophagy . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced expression of anti-apoptotic genes and increased expression of autophagy-related genes .

Molecular Mechanism

The molecular mechanism of Flubendazole D3 (methyl D3) involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . This disruption of the microtubule network affects various cellular processes, including cell division and intracellular transport. Additionally, Flubendazole D3 (methyl D3) inhibits the STAT3 signaling pathway, which is crucial for cell survival and proliferation . This inhibition results in decreased expression of STAT3 target genes and induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flubendazole D3 (methyl D3) have been observed to change over time. The compound is relatively stable, but its degradation can occur under certain conditions . Long-term exposure to Flubendazole D3 (methyl D3) in in vitro and in vivo studies has shown sustained inhibition of cell proliferation and induction of apoptosis . The stability and degradation of the compound can influence its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Flubendazole D3 (methyl D3) vary with different dosages in animal models. At low doses, the compound effectively inhibits parasite growth and proliferation without causing significant adverse effects . At high doses, Flubendazole D3 (methyl D3) can cause toxic effects, including histological changes in the genital tracts of animals . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

Flubendazole D3 (methyl D3) is involved in various metabolic pathways, including the reduction of its carbonyl group and hydrolysis of the carbamate moiety . The compound interacts with enzymes such as UDP-glucosyltransferase and carbonyl reductases, which play a role in its biotransformation . These metabolic pathways contribute to the detoxification and elimination of Flubendazole D3 (methyl D3) from the body .

Transport and Distribution

Flubendazole D3 (methyl D3) is transported and distributed within cells and tissues through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within cells can affect its accumulation and activity, influencing its therapeutic effects .

Subcellular Localization

The subcellular localization of Flubendazole D3 (methyl D3) is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts the microtubule network . Additionally, Flubendazole D3 (methyl D3) may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These modifications can influence its targeting and efficacy in inhibiting cellular processes .

Méthodes De Préparation

The preparation of Flubendazole-d3 involves the deuteration of FlubendazoleThe reaction conditions for this process are carefully controlled to ensure the selective incorporation of deuterium . Industrial production methods may involve the use of deuterated reagents and solvents to achieve the desired level of deuteration.

Analyse Des Réactions Chimiques

Flubendazole-d3 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Comparaison Avec Des Composés Similaires

Flubendazole-d3 is unique due to its deuterated nature, which provides advantages in scientific research. Similar compounds include:

This compound stands out due to its enhanced stability and the ability to trace its metabolic pathways more accurately in research studies.

Activité Biologique

Flubendazole-d3 is a deuterium-labeled derivative of flubendazole, an anthelmintic agent primarily used in veterinary medicine. Recent studies have highlighted its potential beyond parasitic infections, particularly in oncology, where it exhibits significant anti-tumor activity. This article delves into the biological activities of this compound, emphasizing its mechanisms of action, pharmacokinetics, and therapeutic implications.

Flubendazole has been shown to exert its biological effects through several mechanisms:

  • Microtubule Disruption : Flubendazole binds to β-tubulin, disrupting microtubule formation, which is crucial for cell division. This mechanism is particularly relevant in cancer cells, where rapid proliferation is a hallmark.
  • Apoptosis Induction : The compound promotes apoptosis in various cancer cell lines. For instance, studies indicate that flubendazole can induce apoptosis in triple-negative breast cancer (TNBC) cells by activating caspase pathways and inhibiting the STAT3 signaling pathway .
  • Cell Cycle Arrest : Flubendazole causes G2/M phase arrest in cancer cells, leading to reduced cell viability and increased apoptosis .

Anti-Tumor Activity

Recent research has demonstrated the efficacy of this compound in treating different cancers:

  • Triple-Negative Breast Cancer (TNBC) : In vitro studies showed that flubendazole significantly inhibited the proliferation of TNBC cells and induced apoptosis through caspase activation. It also reduced the expression of key oncogenic markers such as cyclin D1 and phosphorylated STAT3 .
  • HER2-Positive Breast Cancer : Flubendazole was effective against both trastuzumab-sensitive and resistant HER2-positive breast cancer cells. It inhibited HER2 signaling pathways by reducing levels of truncated HER2 and phospho-Akt .
  • Autophagy Induction : Flubendazole has been implicated in promoting autophagic cell death in TNBC cells. This process involves increasing the levels of autophagy-related proteins such as LC3-II and Beclin-1, indicating a complex interplay between apoptosis and autophagy .

In Vivo Studies

A mouse xenograft model demonstrated that treatment with flubendazole resulted in significant tumor growth inhibition. Tumors treated with flubendazole showed increased apoptosis markers and reduced colony formation compared to controls .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies employing liquid chromatography-mass spectrometry (LC-MS) have quantified its metabolites, revealing concentration-dependent effects on target tissues .

Data Tables

Study Cancer Type Mechanism Key Findings
Oh et al. (2022)TNBCApoptosis inductionIncreased caspase activation; decreased CD24/CD44 subpopulations
Yoon-Jae Kim et al. (2022)HER2-positive BCHER2 pathway inhibitionReduced tumor growth; inhibited proliferation in resistant cells
Yongqi Zhen et al. (2022)TNBCAutophagy promotionInduced LC3-II levels; enhanced autophagic cell death

Propriétés

IUPAC Name

trideuteriomethyl N-[6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3/c1-23-16(22)20-15-18-12-7-4-10(8-13(12)19-15)14(21)9-2-5-11(17)6-3-9/h2-8H,1H3,(H2,18,19,20,22)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEUVMUXAHMANV-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20746832
Record name (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-08-3
Record name (~2~H_3_)Methyl [6-(4-fluorobenzoyl)-1H-benzimidazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20746832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flubendazole-d3
Reactant of Route 2
Reactant of Route 2
Flubendazole-d3
Reactant of Route 3
Reactant of Route 3
Flubendazole-d3
Reactant of Route 4
Reactant of Route 4
Flubendazole-d3
Reactant of Route 5
Reactant of Route 5
Flubendazole-d3
Reactant of Route 6
Reactant of Route 6
Flubendazole-d3

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.